molecular formula C14H19N3O2S B4649299 N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide

N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide

Cat. No. B4649299
M. Wt: 293.39 g/mol
InChI Key: AYMCSXGIYKGAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide, also known as AMPT, is a chemical compound that has been widely studied for its potential application in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of neuroscience, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide involves the inhibition of dopamine beta-hydroxylase, which is responsible for the conversion of dopamine to norepinephrine. By inhibiting this enzyme, N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide leads to a decrease in norepinephrine levels and an increase in dopamine levels. This alteration in neurotransmitter levels can be used to study the effects of these neurotransmitters on various physiological and behavioral processes.
Biochemical and Physiological Effects:
N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide has been shown to have various biochemical and physiological effects, including alterations in neurotransmitter levels, changes in blood pressure and heart rate, and effects on mood and behavior. These effects make N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide a valuable tool for researchers in the fields of neuroscience and pharmacology.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide in lab experiments is its ability to selectively inhibit dopamine beta-hydroxylase, allowing for the study of the effects of norepinephrine depletion on various physiological and behavioral processes. However, there are also some limitations to the use of N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide, including potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for research involving N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide, including the study of its effects on various physiological and behavioral processes, the development of new compounds that can selectively target dopamine beta-hydroxylase, and the investigation of its potential therapeutic applications in conditions such as hypertension and depression.
In conclusion, N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide, or N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide, is a valuable tool for researchers in the fields of neuroscience, pharmacology, and biochemistry. Its ability to selectively inhibit dopamine beta-hydroxylase makes it a useful compound for studying the effects of norepinephrine depletion on various physiological and behavioral processes. While there are some limitations to its use, the potential applications of N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide in scientific research are vast, and future studies are likely to shed further light on its mechanisms of action and therapeutic potential.

Scientific Research Applications

N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide has been extensively studied for its potential application in scientific research. One of the most notable uses of N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide is in the study of the catecholamine system, which includes neurotransmitters such as dopamine, norepinephrine, and epinephrine. N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide has been shown to inhibit the activity of dopamine beta-hydroxylase, an enzyme that is crucial for the synthesis of norepinephrine from dopamine. This inhibition leads to a decrease in norepinephrine levels, which can be used to study the physiological and behavioral effects of this neurotransmitter.

properties

IUPAC Name

1-[2-(2-methylphenoxy)propanoylamino]-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-4-9-15-14(20)17-16-13(18)11(3)19-12-8-6-5-7-10(12)2/h4-8,11H,1,9H2,2-3H3,(H,16,18)(H2,15,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMCSXGIYKGAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)NNC(=S)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-methylphenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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